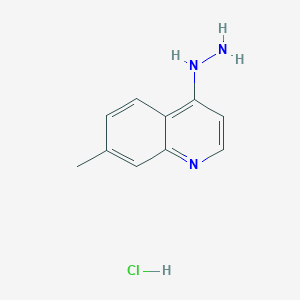
4-Hydrazino-7-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazino-7-methylquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C10H12ClN3. It is primarily used in experimental and research settings due to its unique chemical properties . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-7-methylquinoline hydrochloride typically involves multi-step reactions. One common method includes the following steps :
Step 1: Sodium methylate is used to initiate the reaction under heating conditions.
Step 2: Hydrogenation is performed using palladium on activated carbon in methanol for about 6 hours at 20°C.
Step 3: Hydrazine hydrate is added in ethanol and the mixture is heated to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazino-7-methylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
4-Hydrazino-7-methylquinoline hydrochloride has a wide range of applications in scientific research, including :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-7-methylquinoline hydrochloride involves its interaction with various molecular targets and pathways. For example, it can act as a nucleophile in substitution reactions, forming stable intermediates that can further react to produce desired products . The compound’s hydrazine group is particularly reactive, allowing it to participate in a variety of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydrazino-7-trifluoromethyl-quinoline hydrochloride
- 4-Hydrazino-8-trifluoromethyl-quinoline hydrochloride
- 4-Hydrazino-6-trifluoromethyl-quinoline
- 4-Hydrazino-2-methyl-8-trifluoromethyl-quinoline
Uniqueness
4-Hydrazino-7-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
68500-38-9 |
|---|---|
Formule moléculaire |
C10H12ClN3 |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(7-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-2-3-8-9(13-11)4-5-12-10(8)6-7;/h2-6H,11H2,1H3,(H,12,13);1H |
Clé InChI |
CXPJCOCDINIRJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=CC(=C2C=C1)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



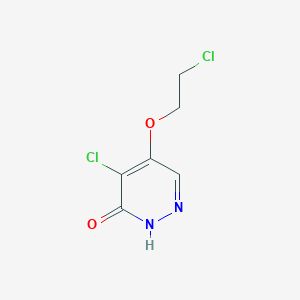

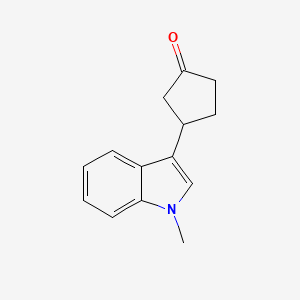



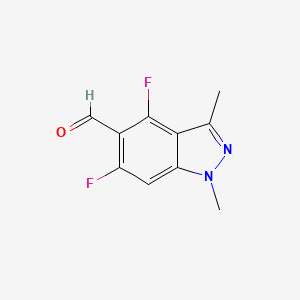
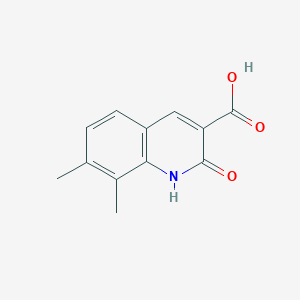


![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)
